Demethyl linezolid
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Overview
Description
Demethyl linezolid is a derivative of linezolid, which belongs to the oxazolidinone class of antibiotics. Linezolid is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound retains the core structure of linezolid but with a modification that involves the removal of a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethyl linezolid typically involves the demethylation of linezolid. One common method is to use a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves a series of chemical transformations performed in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The process typically includes steps such as demethylation, purification, and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Demethyl linezolid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Demethyl linezolid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs.
Biology: It is studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its effectiveness against resistant bacterial strains.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
Demethyl linezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to that of linezolid, but the demethylation may affect its binding affinity and spectrum of activity.
Comparison with Similar Compounds
Similar Compounds
Linezolid: The parent compound, known for its effectiveness against Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with a similar mechanism of action but improved pharmacokinetic properties.
Cycloserine: Another antibiotic that inhibits bacterial cell wall synthesis.
Uniqueness
Demethyl linezolid is unique in its structural modification, which may confer different pharmacological properties compared to linezolid. This modification can potentially enhance its activity against certain bacterial strains or reduce side effects.
Conclusion
This compound is a promising compound with significant potential in the field of antibiotics. Its unique structure and mechanism of action make it a valuable subject for further research and development. Whether in chemistry, biology, medicine, or industry, this compound continues to be an important focus of scientific investigation.
Biological Activity
Demethyl linezolid, a derivative of the antibiotic linezolid, is part of the oxazolidinone class of antibiotics. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and addressing issues related to antibiotic resistance. This article synthesizes findings from various studies, focusing on the mechanisms of action, antibacterial efficacy, and resistance patterns associated with this compound.
This compound functions similarly to linezolid by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, preventing the formation of the functional 70S initiation complex necessary for protein translation. This inhibition disrupts bacterial growth and replication, making it effective against a range of Gram-positive bacteria, including resistant strains.
Key Mechanisms:
- Binding Site : Targets the peptidyl transferase center (PTC) on the 50S ribosomal subunit.
- Bacteriostatic vs. Bactericidal : Generally exhibits bacteriostatic activity against staphylococci and enterococci while being bactericidal against most streptococci .
- Resistance Mechanisms : Point mutations in the 23S rRNA can lead to resistance, particularly in Staphylococcus aureus and Enterococcus faecium.
Antibacterial Efficacy
This compound has shown promising antibacterial activity in various studies, particularly against multidrug-resistant strains. Its effectiveness is often compared to that of linezolid and other antibiotics.
Comparative Efficacy Table
Case Studies
-
Resistance in Clinical Isolates :
A study highlighted the emergence of Staphylococcus aureus strains resistant to linezolid due to mutations in the 23S rRNA gene. The G2576 mutation was prevalent among resistant isolates, indicating a significant challenge in treating infections with standard oxazolidinones . -
Preclinical Evaluations :
Research utilizing hollow-fiber infection models demonstrated that higher doses of linezolid lead to increased antibacterial activity against Mycobacterium tuberculosis but also heightened toxicity risks, emphasizing the importance of optimizing dosing regimens . -
Mitochondrial Toxicity :
Linezolid's mitochondrial toxicity has been documented, particularly its impact on hematological parameters such as thrombocytopenia. This toxicity is a critical consideration when evaluating this compound's safety profile .
Research Findings
Recent studies have focused on understanding the pharmacodynamics and pharmacokinetics of this compound. The following findings summarize key insights:
- Pharmacokinetics : this compound exhibits high bioavailability similar to linezolid, with rapid absorption post-administration .
- Toxicity Profile : Like its parent compound, this compound may exhibit dose-dependent toxicity, necessitating careful monitoring during treatment .
- Resistance Development : Continuous exposure can lead to an increase in resistant mutant subpopulations, highlighting a need for combination therapies or novel dosing strategies .
Properties
CAS No. |
168828-65-7 |
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Molecular Formula |
C15H18FN3O4 |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]formamide |
InChI |
InChI=1S/C15H18FN3O4/c16-13-7-11(1-2-14(13)18-3-5-22-6-4-18)19-9-12(8-17-10-20)23-15(19)21/h1-2,7,10,12H,3-6,8-9H2,(H,17,20)/t12-/m0/s1 |
InChI Key |
MRSLZIUXFOCEPP-LBPRGKRZSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CNC=O)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CNC=O)F |
Origin of Product |
United States |
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